Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate

Description

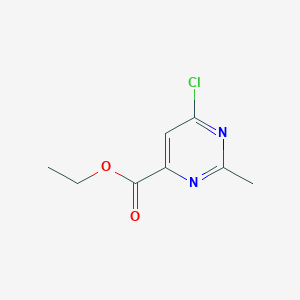

Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate (CAS 744253-37-0) is a pyrimidine derivative with a molecular formula of C₈H₉ClN₂O₂ and a molecular weight of 200.62 g/mol . It is characterized by a pyrimidine ring substituted with a chlorine atom at position 6, a methyl group at position 2, and an ethyl ester moiety at position 2. The compound is typically stored at -20°C under sealed, moisture-free conditions to maintain stability .

Pyrimidine derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity.

Properties

IUPAC Name |

ethyl 6-chloro-2-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-4-7(9)11-5(2)10-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRWXFDWTJXLBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=N1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856079 | |

| Record name | Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

744253-37-0 | |

| Record name | Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-chloro-2-methylpyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrimidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethanol to yield the ethyl ester . The reaction conditions typically involve refluxing the reactants in an inert atmosphere to prevent oxidation and ensure high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 6-position undergoes nucleophilic displacement with amines, alkoxides, or thiols. For example:

-

Amination : Reaction with sodium hydride (NaH) in dimethylformamide (DMF) substitutes chlorine with amino groups.

Example:

Hydrolysis Reactions

The ester group undergoes hydrolysis under alkaline conditions:

-

Saponification : Treatment with NaOH in tetrahydrofuran (THF)/water converts the ester to a carboxylic acid.

Example:

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed coupling with boronic esters:

-

Borylation : Reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ produces boronate intermediates.

Example:

Amidation and Sulfonylation

The carboxylic acid derivative reacts with amines or sulfonyl chlorides:

-

Amidation : Propylphosphonic anhydride (T3P®) facilitates coupling with piperazine derivatives.

Example: -

Sulfonylation : Reacts with sulfonyl chlorides (e.g., methylsulfonyl chloride) to form sulfonamide derivatives.

Key Reaction Data

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as:

- Antimicrobial Agents : Studies indicate that compounds containing pyrimidine rings exhibit significant antibacterial and antifungal activities. For instance, derivatives have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects .

- Anticancer Compounds : Research has identified its potential in developing anticancer drugs by acting on specific molecular targets involved in tumor growth .

Agrochemicals

The compound is also explored for its applications in agriculture as a pesticide or herbicide. Its structural characteristics allow it to interact effectively with biological systems, making it a candidate for developing agrochemical products aimed at pest control .

Preliminary studies have focused on the biological activity of this compound, particularly its interaction with enzymes crucial for bacterial survival:

- Enzyme Inhibition : Interaction studies suggest that this compound may inhibit specific enzymes, leading to bactericidal effects .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at lower concentrations, supporting its use as a potential antimicrobial agent.

Case Study 2: Synthesis of Anticancer Drugs

Research involving the synthesis of pyrimidine derivatives from this compound demonstrated its utility in creating compounds with enhanced anticancer properties. These derivatives were evaluated for their ability to inhibit cancer cell proliferation in vitro.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Chlorine vs. Amino Groups: The chlorine atom in this compound makes it a superior electrophile compared to amino-substituted analogs (e.g., Ethyl 2-amino-6-methylpyrimidine-4-carboxylate), enabling cross-coupling reactions or nucleophilic aromatic substitution .

- Trifluoromethyl vs. Methyl Groups: The trifluoromethyl group in Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate increases lipophilicity and electron-withdrawing effects, which are advantageous in agrochemical design .

Solubility and Stability

- The methyl group at position 2 in This compound provides steric hindrance, reducing unwanted side reactions during synthesis .

Biological Activity

Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and applications in medicinal chemistry.

Overview of this compound

Chemical Structure and Properties:

this compound is characterized by a pyrimidine ring system, which is known for its diverse biological properties. The presence of the chloro and carboxylate groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds within the pyrimidine class are often effective against various bacterial and fungal pathogens. In particular, studies have shown that derivatives of this compound can inhibit specific pathogens, making them promising candidates for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition | |

| Escherichia coli | Moderate | |

| Candida albicans | Moderate |

The mechanism through which this compound exerts its effects appears to involve interaction with key enzymes essential for microbial survival. Preliminary studies suggest that it may inhibit enzymes critical to bacterial metabolism, leading to bactericidal effects.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. It is reported to have high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), indicating its potential for central nervous system applications.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Absorption | High |

| BBB Permeability | Yes |

| Half-life | >12 hours |

Further toxicological studies are necessary to establish safety profiles, particularly regarding long-term exposure and high-dose administration in animal models. Current data on toxicity remain limited but indicate a favorable safety margin at therapeutic doses .

Applications in Drug Development

This compound serves as a valuable precursor in the synthesis of various biologically active molecules. Its derivatives are being explored for their potential use in developing pharmaceuticals targeting infections and cancer therapies. The compound's structural features allow for modifications that can enhance efficacy and selectivity against specific targets .

Case Studies: Recent Advances

- Antiviral Research : A recent study evaluated pyrimidine derivatives similar to this compound, demonstrating potent antiviral activity against influenza viruses, including resistant strains. These findings suggest that modifications to the pyrimidine structure can lead to significant improvements in antiviral efficacy .

- Cancer Therapeutics : Another study investigated the anticancer properties of pyrimidine derivatives, revealing their ability to induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells. This dual action makes them attractive candidates for further development in oncology.

Q & A

Q. What are the most reliable synthetic routes for Ethyl 6-chloro-2-methylpyrimidine-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization or condensation reactions. For example, the Biginelli reaction enables one-pot synthesis by condensing aldehydes, ethyl acetoacetate, and thioureas under acidic conditions (e.g., HCl or H₂SO₄) . Chlorination using POCl₃ or SOCl₂ at reflux temperatures (70–100°C) is critical for introducing the 6-chloro substituent, with reaction monitoring via TLC or HPLC recommended to optimize yield and purity . Solvent selection (e.g., ethanol, DMF) and stoichiometric ratios (e.g., 1:1.2 aldehyde:thiourea) significantly influence reaction efficiency.

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C2, ethyl ester at C4) and confirms regioselectivity .

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve bond lengths/angles and validate the pyrimidine ring conformation. ORTEP-III visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₉H₁₁ClN₂O₂, MW 214.65) and detects fragmentation patterns .

Q. How should researchers assess the hydrolytic stability of the ethyl ester group under physiological conditions?

Conduct accelerated stability studies in buffers (pH 1–9) at 37°C. Monitor ester hydrolysis via HPLC or LC-MS, quantifying the carboxylic acid derivative over time. Phosphate buffer (pH 7.4) with 0.1% Tween-80 mimics physiological conditions. Stabilizers like PEG-400 may be added to prolong shelf life .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?

Discrepancies often arise from thermal motion or experimental resolution limits. Refine structures using SHELXL with anisotropic displacement parameters. Compare experimental bond lengths (e.g., C-Cl: ~1.73 Å) with DFT-optimized geometries (B3LYP/6-311+G(d,p)) to identify systematic errors. Validate via R-factor convergence (<5%) and residual electron density analysis .

Q. What strategies mitigate contradictions in reported bioactivity data (e.g., variable IC₅₀ values)?

- Assay standardization : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for IC₅₀ normalization).

- Metabolite interference : Pre-treat compounds with liver microsomes to assess stability.

- Structural analogs : Compare activity of derivatives (e.g., methyl vs. trifluoromethyl at C2) to establish SAR trends .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., α7 nAChR)?

- Docking : Use AutoDock Vina with crystal structures (PDB: 4E6I) to map binding poses. Prioritize hydrogen bonds with Glu172 and hydrophobic interactions with Leu118.

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Validate with MM-PBSA free energy calculations .

Q. What experimental designs address low yields in multi-step syntheses (e.g., cyclization followed by chlorination)?

- DoE optimization : Vary temperature, catalyst (e.g., ZnCl₂), and solvent polarity using a factorial design.

- In-line purification : Employ flash chromatography after each step to remove byproducts (e.g., dihydro derivatives).

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W) .

Q. How does the pyrimidine ring’s puckering conformation influence reactivity and crystallinity?

Analyze puckering coordinates (Cremer-Pople parameters) via X-ray data. A planar ring (Δ = 0°) enhances π-stacking in crystals, while a boat conformation (Δ >10°) may increase solubility. DFT calculations (B3LYP/def2-TZVP) correlate puckering with steric strain from the 6-chloro substituent .

Methodological Recommendations

- Contradictory data : Cross-validate results using orthogonal techniques (e.g., XRD + NMR for structure; SPR + ITC for binding affinity).

- Synthetic scalability : Replace hazardous reagents (e.g., POCl₃) with flow chemistry setups for safer chlorination .

- Data reporting : Include crystallographic CIF files, NMR raw data, and assay protocols to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.